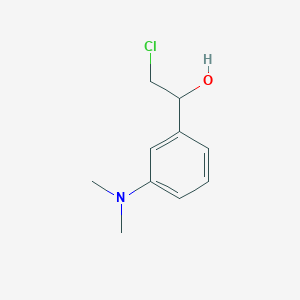
(+)-2-Chloro-1-(3'-dimethylaminophenyl)ethanol
Cat. No. B8272171
M. Wt: 199.68 g/mol
InChI Key: BQQDIFDLLRWQBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06888012B2
Procedure details


A solution of di-μ-chlorodichlorobis(pentamethylcyclopentadienyl)dirhodium (III) (1.5 mg, 0.0025 mmol) and (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (3.7 mg, 0.01 mmol) in isopropyl alcohol (4.75 ml) was heated at 80° C. for 20 minutes while stirring. After cooling the solution to room temperature, a 0.1 M potassium tert-butoxide isopropyl alcohol solution (0.25 ml, 0.025 mmol) and 2-chloro-3′-(dimethylamino)acetophenone (98.8 mg, 0.5 mmol) as a reaction substrate were added thereto, followed by stirring at room temperature for 14 hours. After completion of the reaction, the solvent was removed by evaporation, and the residue was purified by silica gel column chromatography to give a desired compound, (+)-2-chloro-1-(3′-dimethylaminophenyl)ethanol (95.3 mg; yield: 95.3%; optical purity: 98.8% ee).
[Compound]
Name
di-μ-chlorodichlorobis(pentamethylcyclopentadienyl)dirhodium (III)
Quantity
1.5 mg
Type
reactant
Reaction Step One

Quantity
3.7 mg
Type
reactant
Reaction Step One


Name
potassium tert-butoxide isopropyl alcohol
Quantity
0.25 mL
Type
reactant
Reaction Step Two



Yield
95.3%
Identifiers


|
REACTION_CXSMILES
|
C1(C)C=CC(S(N[C@H](C2C=CC=CC=2)[C@@H](C2C=CC=CC=2)N)(=O)=O)=CC=1.C(O)(C)C.CC(C)([O-])C.[K+].[Cl:37][CH2:38][C:39]([C:41]1[CH:46]=[CH:45][CH:44]=[C:43]([N:47]([CH3:49])[CH3:48])[CH:42]=1)=[O:40]>C(O)(C)C>[Cl:37][CH2:38][CH:39]([C:41]1[CH:46]=[CH:45][CH:44]=[C:43]([N:47]([CH3:49])[CH3:48])[CH:42]=1)[OH:40] |f:1.2.3|
|
Inputs


Step One
[Compound]
|
Name
|
di-μ-chlorodichlorobis(pentamethylcyclopentadienyl)dirhodium (III)
|
|
Quantity
|
1.5 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
3.7 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)N[C@@H]([C@H](N)C1=CC=CC=C1)C1=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
4.75 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Step Two
|
Name
|
potassium tert-butoxide isopropyl alcohol
|
|
Quantity
|
0.25 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)O.CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
98.8 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)C1=CC(=CC=C1)N(C)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
substrate were added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
by stirring at room temperature for 14 hours
|
|
Duration
|
14 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed by evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by silica gel column chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCC(O)C1=CC(=CC=C1)N(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 95.3 mg | |
| YIELD: PERCENTYIELD | 95.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 95.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
